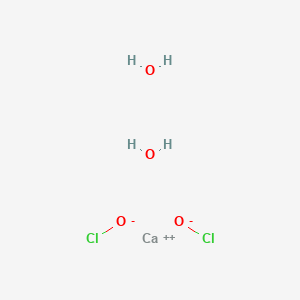
Calcium hypochlorite dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium hypochlorite dihydrate is an inorganic compound with the chemical formula Ca(ClO)₂·2H₂O. It is a white solid that is commonly used as a disinfectant and bleaching agent. This compound is known for its strong chlorine odor, which is due to its slow decomposition in moist air. This compound is widely used in water treatment, sanitation, and as a bleaching agent in various industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium hypochlorite dihydrate is typically produced by treating calcium hydroxide (slaked lime) with chlorine gas. The reaction can be represented as follows: [ 2 \text{Cl}_2 + 2 \text{Ca(OH)}_2 \rightarrow \text{CaCl}_2 + \text{Ca(OCl)}_2 + 2 \text{H}_2\text{O} ] This reaction is carried out in an aqueous medium, and the resulting product is then crystallized to obtain this compound .
Industrial Production Methods: On an industrial scale, this compound is produced using a similar process. The reaction is conducted in large reactors where chlorine gas is bubbled through a slurry of calcium hydroxide. The product is then filtered, dried, and packaged for commercial use .
Types of Reactions:
Oxidation: this compound is a strong oxidizing agent. It can oxidize various organic and inorganic substances.
Reduction: It can be reduced by strong reducing agents, although this is less common.
Substitution: In aqueous solutions, this compound can undergo substitution reactions, particularly with acids.
Common Reagents and Conditions:
Acids: Reacts with hydrochloric acid to produce calcium chloride, chlorine gas, and water: [ \text{Ca(OCl)}_2 + 4 \text{HCl} \rightarrow \text{CaCl}_2 + 2 \text{Cl}_2 + 2 \text{H}_2\text{O} ]
Water: Reacts with water to form hypochlorous acid and calcium hydroxide: [ \text{Ca(OCl)}_2 + 2 \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + 2 \text{HOCl} ]
Major Products:
- Calcium chloride (CaCl₂)
- Chlorine gas (Cl₂)
- Hypochlorous acid (HOCl)
- Calcium hydroxide (Ca(OH)₂) .
Applications De Recherche Scientifique
Calcium hypochlorite dihydrate has a wide range of applications in scientific research:
- Chemistry: Used as an oxidizing agent in organic synthesis, particularly in the cleavage of glycols and α-hydroxy carboxylic acids.
- Biology: Employed in the sterilization of microalgae media and other biological samples .
- Medicine: Utilized in the disinfection of dental stones and other medical equipment .
- Industry: Widely used in water treatment, sanitation, and as a bleaching agent in the textile and paper industries .
Mécanisme D'action
Calcium hypochlorite dihydrate exerts its effects primarily through its strong oxidizing properties. When dissolved in water, it forms hypochlorous acid (HOCl), which is a potent disinfectant. Hypochlorous acid can penetrate microbial cell walls and disrupt cellular processes by oxidizing essential cellular components, leading to cell death . The hypochlorite ion (ClO⁻) also contributes to the compound’s disinfectant properties by further oxidizing organic and inorganic substances .
Comparaison Avec Des Composés Similaires
- Sodium hypochlorite (NaOCl): Commonly known as bleach, it is also used as a disinfectant and bleaching agent. it has a lower chlorine content compared to calcium hypochlorite dihydrate .
- Potassium hypochlorite (KClO): Similar in function to sodium hypochlorite but less commonly used.
- Lithium hypochlorite (LiClO): Used in specialized applications where high solubility and stability are required .
Uniqueness: this compound is unique due to its high chlorine content and stability in solid form. It provides a higher concentration of available chlorine compared to sodium hypochlorite, making it more effective for large-scale disinfection and bleaching applications .
Propriétés
IUPAC Name |
calcium;dihypochlorite;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2ClO.2H2O/c;2*1-2;;/h;;;2*1H2/q+2;2*-1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABONIXOLZDCGIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-]Cl.[O-]Cl.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaCl2H4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176997 |
Source


|
| Record name | Hypochlorous acid, calcium salt, dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22464-76-2 |
Source


|
| Record name | Hypochlorous acid, calcium salt, dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022464762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hypochlorous acid, calcium salt, dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol](/img/structure/B1593678.png)






![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol](/img/structure/B1593688.png)
